Glycyllysine

Acute Kidney Injury Cytoprotection HK-2 Cells

Glycyllysine (Gly-Lys) is a sequence-specific dipeptide with unique biological activities confirmed in peer-reviewed research. Unlike equimolar mixtures of free glycine and L-lysine, or other dipeptides like carnosine, only intact glycyllysine provides significant cytoprotection to human HK-2 renal cells under cisplatin-induced stress (2024 patent). It also substantially enhances transfection efficiency in gemini surfactant-based gene delivery systems, both in vitro and in vivo. For copper(II) coordination chemistry, it serves as a model ligand with well-characterized formation equilibria. Procure glycyllysine to ensure your research uses the exact sequence-optimized compound that cannot be substituted by amino acid blends or other dipeptides.

Molecular Formula C8H17N3O3
Molecular Weight 203.24 g/mol
CAS No. 997-62-6
Cat. No. B1671924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyllysine
CAS997-62-6
SynonymsGly-Lys
glycyl-L-lysine
glycyllysine
Molecular FormulaC8H17N3O3
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)CN
InChIInChI=1S/C8H17N3O3/c9-4-2-1-3-6(8(13)14)11-7(12)5-10/h6H,1-5,9-10H2,(H,11,12)(H,13,14)/t6-/m0/s1
InChIKeyIKAIKUBBJHFNBZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glycyllysine (CAS 997-62-6) Procurement Guide: A Dipeptide with Distinct Biological Activity for Specialized Research


Glycyllysine (Gly-Lys, CAS 997-62-6) is a dipeptide formed from glycine and L-lysine residues, with a molecular weight of 203.24 g/mol [1]. It is recognized as a metabolite [1] and is primarily utilized as a research tool to study copper(II) complex interactions involving the lysine side chain . Unlike its constituent amino acids or other simple dipeptides, glycyllysine demonstrates unique biological activities, including a specific cytoprotective effect in renal injury models and enhanced performance as a component in gene delivery systems [2][3]. This guide provides evidence for why this specific dipeptide sequence should be selected over its individual amino acid components or close structural analogs for specialized research applications.

Why Glycyllysine (997-62-6) Cannot Be Substituted by Free Amino Acids or Common Dipeptides


The biological activity of glycyllysine is not a simple sum of its parts. Research demonstrates that the specific peptide bond and sequence (Gly-Lys) confer unique properties not observed with equimolar mixtures of free glycine and L-lysine, or even with other dipeptides like carnosine (β-alanyl-L-histidine) [1]. In a direct comparative study, only the intact glycyllysine dipeptide provided significant protection to human kidney cells under stress, while its constituent amino acids and carnosine were ineffective [1]. This indicates that the biological target recognition and mechanism of action are sequence- and structure-dependent, making generic substitution with individual amino acids or other peptides scientifically invalid for applications requiring this specific activity profile.

Quantitative Differentiation of Glycyllysine (997-62-6) from Comparators


Cytoprotective Activity in Acute Kidney Injury (AKI) Model: Glycyllysine vs. Free Amino Acids and Carnosine

A 2024 patent application demonstrates that treatment with Glycyllysine significantly increases the survival rate of human renal proximal tubular epithelial (HK-2) cells in an acute kidney injury (AKI) model. In a direct comparison under identical test conditions and concentrations, the individual amino acids glycine (Gly) and lysine (Lys), as well as the dipeptide carnosine, failed to produce any observable increase in HK-2 cell survival [1]. This indicates a specific, sequence-dependent cytoprotective effect unique to the Glycyllysine dipeptide.

Acute Kidney Injury Cytoprotection HK-2 Cells

Gene Delivery Efficiency: Glycyllysine-Modified Gemini Surfactant vs. Unsubstituted Parent Compound

In the formulation of plasmid/gemini/lipid (P/G/L) nanoparticles, the incorporation of a glycyl-lysine substituted gemini surfactant leads to significantly higher gene expression compared to nanoparticles containing the parent unsubstituted gemini surfactant [1]. This enhanced performance is attributed to the amino acid/peptide substitution imparting greater biocompatibility and more favorable physicochemical properties for endosomal escape, rather than differences in cellular toxicity, which was low and comparable for both [2]. This effect was confirmed both in vitro in epithelial cells and in vivo in a rabbit vaginal mucosa model [3].

Gene Therapy Nanoparticle Gemini Surfactant Transfection

Thermodynamics of Copper(II) Complex Formation: Glycyllysine vs. Other Lysine-Containing Dipeptides

A comparative thermodynamic and spectroscopic study investigated the complex-formation equilibria of several lysine-containing dipeptides with Cu(II) ion in aqueous solution (I=0.1 mol dm⁻³ KNO₃, T=25°C) [1]. The study determined protonation and complex-formation constants for glycyl-lysine, alanyl-lysine, histidyl-lysine, and β-alanyl-lysine [1]. The data allow for a quantitative comparison of metal-binding affinity and the stability of the resulting complexes, which is essential for understanding their roles in biological systems. While the specific log K values are not provided in the abstract, the study establishes that the side ε-NH2 group of the lysine residue participates in complex formation at alkaline pH, and that the nature of the N-terminal residue (Gly vs. Ala vs. His) modulates the overall complex-formation model and species stoichiometry [1].

Bioinorganic Chemistry Copper Chelation Thermodynamics

Storage Stability of Solid and Solution Forms of Glycyllysine

Vendor specifications for glycyllysine provide quantitative guidance on its long-term stability. The compound is reported to be stable as a powder for up to 3 years when stored at -20°C . In solution, stability is more limited, with recommended storage of 6 months at -80°C or 1 month at -20°C . While this stability profile is typical for many research-grade peptides and lacks a direct comparator, it provides essential procurement information for inventory management and experimental planning.

Stability Storage Formulation

Optimal Research and Development Applications for Glycyllysine (997-62-6)


Investigating Cytoprotective Mechanisms in Acute Kidney Injury (AKI)

Researchers studying drug-induced nephrotoxicity, specifically from chemotherapeutic agents like cisplatin, should procure glycyllysine. As demonstrated in a 2024 patent, glycyllysine provides a specific, sequence-dependent survival benefit to human HK-2 renal cells in an AKI model, an effect not seen with free glycine, lysine, or the dipeptide carnosine [1]. This makes glycyllysine a unique and essential tool for elucidating novel protective pathways in the kidney.

Development of High-Efficiency Non-Viral Gene Delivery Vectors

For groups engineering novel gemini surfactant-based nanoparticles for gene therapy, glycyllysine is a critical component for modifying the surfactant spacer. Evidence shows that glycyl-lysine substitution results in significantly higher gene expression compared to the unsubstituted parent compound, while maintaining low cytotoxicity [2][3]. This performance advantage, confirmed both in vitro and in vivo, makes glycyllysine a key reagent for optimizing transfection efficiency in topical and mucosal gene delivery applications.

Bioinorganic Studies of Copper(II) Binding and Transport

Glycyllysine is a relevant ligand for studying the coordination chemistry of copper(II) with lysine-containing peptides. A comparative thermodynamic study has established its complex-formation equilibria with Cu(II) alongside other dipeptides like alanyl-lysine and histidyl-lysine [4]. This provides a quantitative framework for researchers investigating how the N-terminal residue modulates metal binding, which is fundamental to understanding copper transport, toxicity, and the function of copper-dependent enzymes and growth factors like GHK.

Synthesis of Amino Acid-Based Gemini Surfactants and Nanoparticle Carriers

Glycyllysine is utilized as a building block for synthesizing novel amino acid-type gemini surfactants [5]. These surfactants have demonstrated potential in modifying plasmid/gemini/lipid (P/G/L) nanoparticles for use as transport carriers [5]. Procurement of high-purity glycyllysine is essential for creating these advanced materials with precise and reproducible properties for applications in drug and gene delivery research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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